molecular formula C5H10O3 B14676147 Pentaneperoxoic Acid CAS No. 28384-48-7

Pentaneperoxoic Acid

Cat. No.: B14676147
CAS No.: 28384-48-7
M. Wt: 118.13 g/mol
InChI Key: UQGPCEVQKLOLLM-UHFFFAOYSA-N
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Description

Pentaneperoxoic acid (C₅H₁₀O₃), also known as peroxyvaleric acid, is a five-carbon peroxycarboxylic acid characterized by a peroxide (-O-O-) group adjacent to the carboxylic acid functional group. This compound is part of the broader class of peracids, which are widely used as oxidizing agents in organic synthesis, disinfectants, and bleaching agents due to their ability to transfer oxygen atoms efficiently . Its structure allows for selective oxidation reactions, particularly in epoxidation and hydroxylation processes. However, like other peracids, it is thermally sensitive and requires careful handling to avoid decomposition .

Properties

CAS No.

28384-48-7

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

pentaneperoxoic acid

InChI

InChI=1S/C5H10O3/c1-2-3-4-5(6)8-7/h7H,2-4H2,1H3

InChI Key

UQGPCEVQKLOLLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OO

Origin of Product

United States

Preparation Methods

Pentaneperoxoic acid can be synthesized through several methods:

Mechanism of Action

The mechanism by which pentaneperoxoic acid exerts its effects involves the transfer of oxygen atoms to substrates. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituent/Modification Oxidative Strength Thermal Stability Primary Applications References
This compound C₅H₁₀O₃ None Moderate Moderate Organic synthesis, bleaching
2-(4-Isopropylphenoxy)this compound C₁₄H₂₀O₄ Phenoxy group High High Specialty oxidations
5-(1,3-Dioxoisoindol-2-yl)this compound C₁₃H₁₃NO₅ 1,3-Dioxoisoindole Moderate Low Pharmaceutical intermediates
Heptafluorinated Derivative C₆F₁₀O₄ Fluorination Very High Low Industrial oxidation
Ethaneperoxoic Acid (Peracetic Acid) C₂H₄O₃ Shorter chain Low High Disinfection, bleaching
Pentanedioic-d₆ Acid C₅H₂D₆O₄ Deuterium substitution Non-oxidative High Metabolic tracing

Key Research Findings

Substituent Effects: Bulky groups (e.g., phenoxy) improve stability but may reduce reactivity, while electron-withdrawing groups (e.g., fluorine) enhance oxidative strength at the expense of thermal stability .

Chain Length vs. Reactivity : Shorter-chain peracids (e.g., ethaneperoxoic acid) exhibit faster reaction kinetics but lower selectivity compared to this compound .

Industrial Relevance : Fluorinated derivatives are favored in high-performance oxidation processes, whereas aromatic-substituted variants are prioritized in fine chemical synthesis .

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